1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-one
Overview
Description
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C12H8BrClO2 and its molecular weight is 299.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
- The compound, in its related forms, has been studied through dipole moment methods and quantum chemical calculations to understand its structural configurations and properties (Vereshchagina et al., 2015).
Synthesis and Chirality :
- The compound, closely related to 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-one, has been utilized in the synthesis of enantiomerically pure compounds, emphasizing the importance of chirality and its potential applications in creating substances with specific desired properties (Zhang et al., 2014).
Computational Chemistry and Reaction Studies :
- Computational studies involving Density Functional Theory (DFT) have been performed on this compound and its derivatives, emphasizing its reaction dynamics and structural insights. These studies have vast implications in understanding the chemical behavior and potential applications of the compound (Erdogan & Erdoğan, 2019).
Molecular Docking and Pharmacological Potential :
- The compound and its analogs have been studied for their molecular docking properties and interactions with biological targets, suggesting potential applications in drug design and pharmacology (ShanaParveen et al., 2016).
Antimicrobial Studies :
- Various derivatives of the compound have shown significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents. These studies highlight the compound's role in addressing the need for new and effective antimicrobials (Mathew et al., 2020).
Properties
IUPAC Name |
1-(5-bromofuran-2-yl)-2-(2-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO2/c13-12-6-5-11(16-12)10(15)7-8-3-1-2-4-9(8)14/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHZGAOLHYLRMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(O2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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